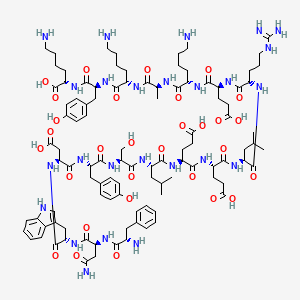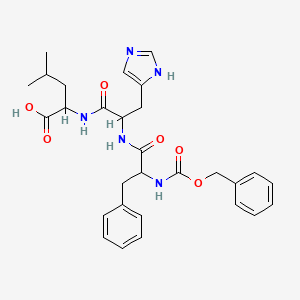
Cbz-DL-Phe-DL-His-DL-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is primarily employed as a substrate in biochemical and pharmacological research for the in vitro assay of angiotensin-converting enzyme (ACE) activity . It comprises three amino acids—phenylalanine, histidine, and leucine—linked by peptide bonds and chemically modified with a carbobenzoxy group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-PHE-HIS-LEU-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, leucine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The carbobenzoxy group is introduced to protect the amino group of phenylalanine during the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of Z-PHE-HIS-LEU-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Z-PHE-HIS-LEU-OH primarily undergoes hydrolysis reactions catalyzed by ACE. This enzymatic reaction cleaves the peptide bond between histidine and leucine, releasing the dipeptide His-Leu and the Z-Phe moiety.
Common Reagents and Conditions
The hydrolysis of Z-PHE-HIS-LEU-OH by ACE typically occurs under physiological conditions, with a pH range of 7.4 to 8.0 and a temperature of 37°C. The reaction can be monitored using fluorometric assays, where the cleavage products are quantified by generating a fluorescent adduct with o-phthalaldehyde .
Major Products Formed
The major products formed from the hydrolysis of Z-PHE-HIS-LEU-OH are the dipeptide His-Leu and the Z-Phe moiety. These products can be further analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm their identity and purity.
Wissenschaftliche Forschungsanwendungen
Z-PHE-HIS-LEU-OH has a wide range of applications in scientific research:
Wirkmechanismus
Z-PHE-HIS-LEU-OH exerts its effects by serving as a substrate for ACE. The enzyme catalyzes the hydrolysis of the peptide bond between histidine and leucine, resulting in the formation of His-Leu and Z-Phe. This reaction is crucial for studying the activity and inhibition of ACE, which plays a key role in the regulation of blood pressure and fluid balance . The molecular targets involved in this process include the active site of ACE, where the substrate binds and undergoes cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hippuryl-L-histidyl-L-leucine (HHL): Another substrate for ACE, commonly used in ACE activity assays.
Carbobenzoxy-L-phenylalanyl-L-histidyl-L-phenylalaninol (Z-His-Phe-Phe-OMe): A similar tripeptide used in studies of pepsin activity.
Uniqueness
Z-PHE-HIS-LEU-OH is unique due to its specific sequence and the presence of the carbobenzoxy group, which provides stability and protection during synthesis . Its use as a substrate for ACE makes it particularly valuable in research focused on cardiovascular diseases and the development of ACE inhibitors .
Eigenschaften
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O6/c1-19(2)13-25(28(37)38)33-27(36)24(15-22-16-30-18-31-22)32-26(35)23(14-20-9-5-3-6-10-20)34-29(39)40-17-21-11-7-4-8-12-21/h3-12,16,18-19,23-25H,13-15,17H2,1-2H3,(H,30,31)(H,32,35)(H,33,36)(H,34,39)(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYCHBQXOKSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9,20-dioxapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaene](/img/structure/B13903193.png)
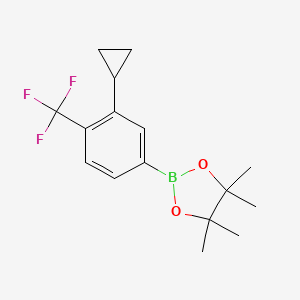
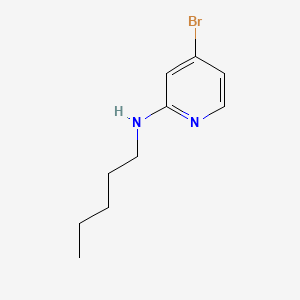

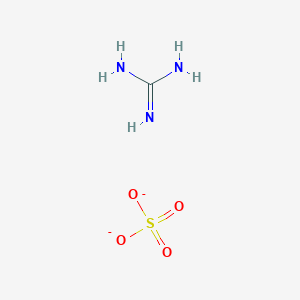
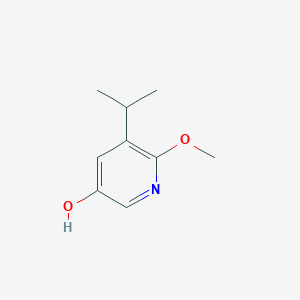
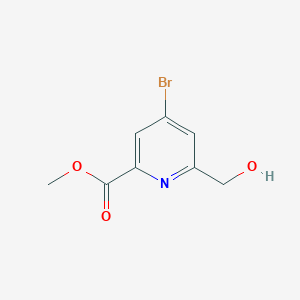
![4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-1,3-oxazolidin-2-one](/img/structure/B13903221.png)
![3-Bromo-5-chloro-N,N-bis[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13903222.png)
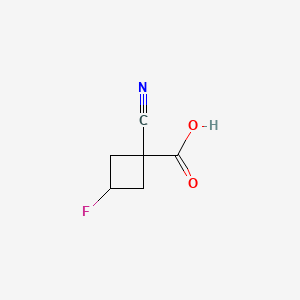
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanone](/img/structure/B13903233.png)
